

# SR-717: A Non-Nucleotide STING Agonist for Cancer Immunotherapy

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## Compound of Interest

Compound Name: SR-717

Cat. No.: B15607652

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons and other pro-inflammatory cytokines. This signaling cascade plays a crucial role in antitumor immunity. **SR-717** is a novel, non-nucleotide, small-molecule STING agonist that has demonstrated significant potential as a therapeutic agent in preclinical cancer models. This document provides a comprehensive technical overview of **SR-717**, including its mechanism of action, preclinical data, and detailed experimental protocols.

## Core Mechanism of Action

**SR-717** functions as a direct mimetic of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][2] Unlike nucleotide-based STING agonists, **SR-717**'s non-nucleotide structure offers potential advantages in terms of metabolic stability.[2] X-ray crystallography has revealed that **SR-717** binds to the same site on the STING protein as cGAMP, inducing a "closed" conformational change that is essential for downstream signaling activation.[2] This activation of STING, a protein resident in the endoplasmic reticulum, initiates a signaling cascade that is pivotal for the transcription of numerous host defense genes, including type I interferons and pro-inflammatory cytokines.[3]

The activation of the STING pathway by **SR-717** leads to the phosphorylation of STING itself, as well as downstream signaling molecules including TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), p65, STAT1, and STAT3.[4] This cascade ultimately results in the expression of various immune-stimulatory molecules.

## Preclinical Efficacy and Pharmacodynamics

**SR-717** has demonstrated potent antitumor activity in various preclinical models. Systemic administration of **SR-717** has been shown to inhibit tumor growth and prolong survival in mice bearing syngeneic tumors, such as B16.F10 melanoma and rhabdomyosarcoma.[4] The antitumor effects of **SR-717** are strictly dependent on the presence of STING, as no activity is observed in STING-deficient (Stinggt/gt) mice.[4]

The immunomodulatory effects of **SR-717** are central to its therapeutic efficacy. Treatment with **SR-717** promotes the activation of key immune cell populations, including CD8+ T cells, natural killer (NK) cells, and dendritic cells within the tumor microenvironment and relevant tissues.[2] [3] Furthermore, **SR-717** facilitates antigen cross-priming, a critical process for the generation of a robust and specific antitumor T cell response.[2][3] In addition to its direct immune-activating properties, **SR-717** also induces the expression of clinically relevant immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1), in a STING-dependent manner on both cancer cells and immune cells.[1][3][5] This suggests the potential for synergistic combinations with immune checkpoint inhibitors.

Recent studies have also highlighted a radioprotective role for **SR-717**. In models of radiation-induced intestinal injury, **SR-717** treatment improved survival rates, protected the intestine from damage, and promoted the regeneration of intestinal stem cells.[6][7] This effect appears to be mediated through the STING-IL-6 signaling pathway.[6][7]

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SR-717** in various in vitro and in vivo studies.

Table 1: In Vitro Activity of **SR-717**

Cell Line	Assay	Endpoint	Result	Reference
ISG-THP1 (WT)	Interferon Stimulated Gene (ISG) Reporter Assay	EC50	2.1 $\mu$ M	[1][4][5]
ISG-THP1 (cGAS KO)	Interferon Stimulated Gene (ISG) Reporter Assay	EC50	2.2 $\mu$ M	[1][4][5]
B16 cells	STING Activation Assay	EC50	7.8 $\mu$ M	[4]
THP-1 Macrophages	Western Blot	Protein Phosphorylation	Activation of p-STING, p-TBK1, p-IRF3, p-p65, p-STAT1, p-STAT3	[4]
Primary Human PBMCs	RT-qPCR	Gene Expression	Upregulation of IFNB1, CXCL10, IL6	[4]
THP-1 cells	PD-L1 Expression	Western Blot	Increased PD-L1 expression	[1][3][5]

Table 2: In Vivo Antitumor Activity of **SR-717**

Tumor Model	Mouse Strain	SR-717 Dose and Regimen	Outcome	Reference
B16.F10 Melanoma	C57BL/6	30 mg/kg, intraperitoneal, once daily for 7 days	Inhibited tumor growth, prolonged survival	[1][4]
B16.F10 Melanoma	C57BL/6	10 mg/kg, intravenous, three times every two days	Antitumor activity, prolonged survival	[4]
Rhabdomyosarcoma	Not Specified	Not Specified	Inhibited tumor growth, prolonged survival	[4]
Glioma	Not Specified	Not Specified	Moderate inhibition of tumor growth (as free drug)	[8]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of **SR-717**.

### In Vitro STING Activation Assay

Objective: To determine the potency of **SR-717** in activating the STING pathway in a cellular context.

Materials:

- ISG-THP1 reporter cell line (or other relevant cell lines like THP-1, 293T expressing STING)
- SR-717** compound

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

#### Protocol:

- Seed ISG-THP1 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate overnight.
- Prepare a serial dilution of **SR-717** in cell culture medium.
- Remove the old medium from the cells and add the **SR-717** dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 6-24 hours at 37°C and 5% CO<sub>2</sub>.
- After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Calculate the EC<sub>50</sub> value by plotting the luciferase signal against the log of the **SR-717** concentration and fitting the data to a four-parameter logistic curve.

## Western Blot Analysis of STING Pathway Activation

Objective: To confirm the activation of downstream signaling molecules of the STING pathway upon **SR-717** treatment.

#### Materials:

- THP-1 cells (or other relevant cell lines)
- **SR-717** compound (e.g., 3.6 µM)[\[4\]](#)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, p-STAT1, STAT1, p-STAT3, STAT3, and a loading control (e.g., GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE gels and blotting apparatus

Protocol:

- Treat THP-1 cells with **SR-717** (e.g., 3.6  $\mu$ M) for various time points (e.g., 10 min to 6 hours). [\[4\]](#)
- Harvest the cells and lyse them using cell lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of **SR-717** in a syngeneic mouse tumor model.

Materials:

- C57BL/6 mice

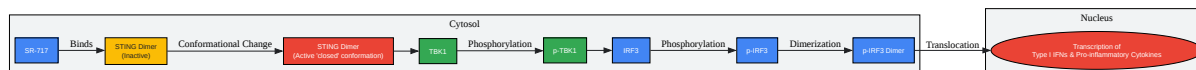
- B16.F10 melanoma cells
- **SR-717** compound
- Vehicle for in vivo administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant B16.F10 cells into the flank of C57BL/6 mice.
- Allow the tumors to reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer **SR-717** (e.g., 10 mg/kg intravenously or 30 mg/kg intraperitoneally) according to the desired dosing schedule (e.g., daily for 7 days).[4] Administer the vehicle to the control group.
- Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
- Plot the tumor growth curves and survival curves for each group to assess the efficacy of **SR-717**.

## Visualizations

### SR-717 STING Signaling Pathway

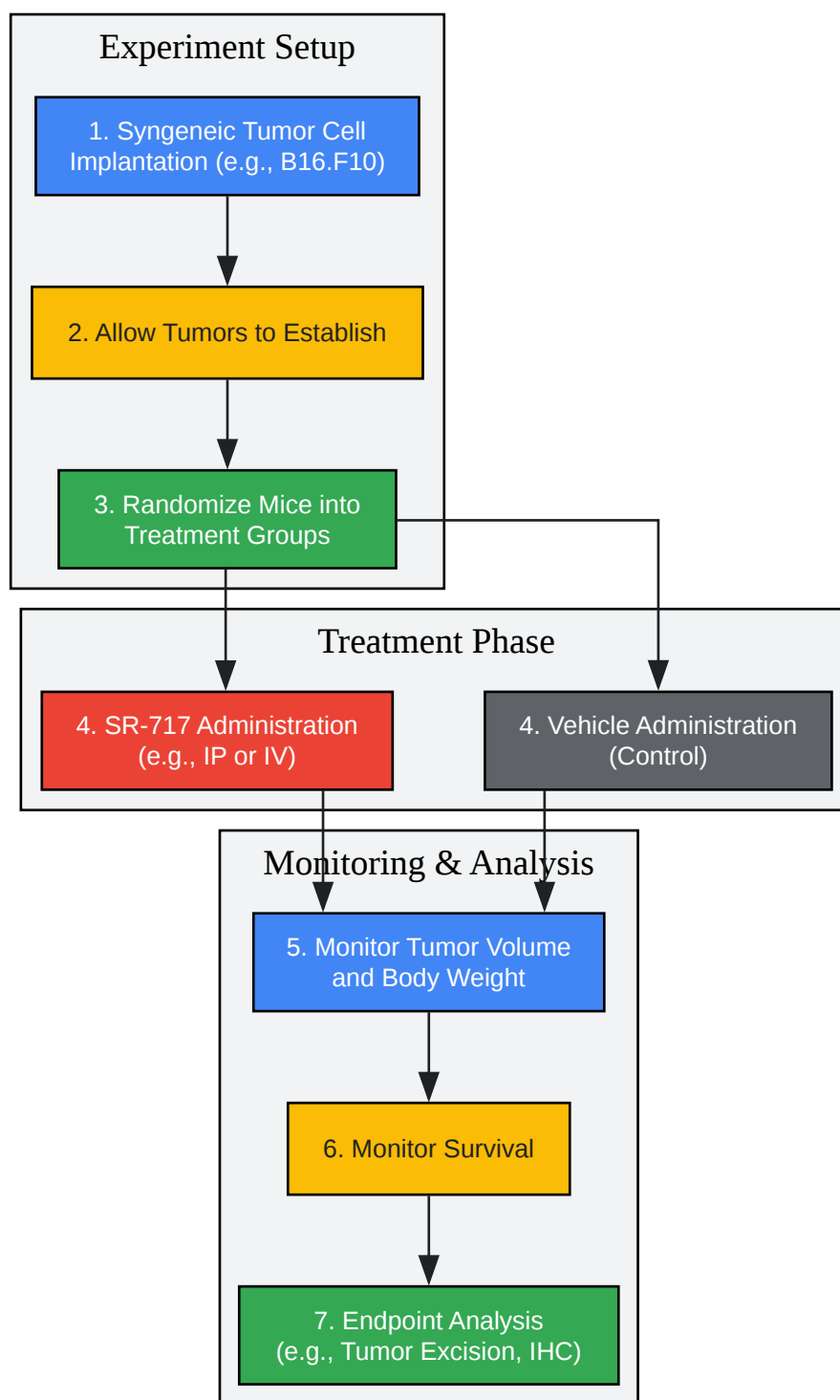


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Caption: **SR-717** activates the STING signaling pathway.

## SR-717 In Vivo Antitumor Efficacy Workflow





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Caption: Workflow for in vivo antitumor efficacy studies of **SR-717**.

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